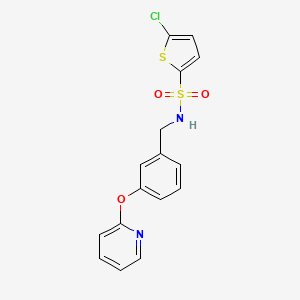

5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3S2/c17-14-7-8-16(23-14)24(20,21)19-11-12-4-3-5-13(10-12)22-15-6-1-2-9-18-15/h1-10,19H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXGXJAASUJNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 2-chlorothiophene with a suitable benzyl halide under nucleophilic substitution conditions. The resulting intermediate is then reacted with pyridin-2-ol to introduce the pyridin-2-yloxy group. Finally, the sulfonamide group is introduced through a reaction with sulfonamide reagents under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.

Reduction: Reduction of the compound can result in the formation of 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide with reduced functional groups.

Substitution: Substitution reactions can yield derivatives with different substituents on the benzyl or pyridine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide has shown potential as a bioactive molecule. It can be used to study biological processes and interactions with various biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial or antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

(a) 5-Chloro-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)thiophene-2-sulfonamide (Compound 14)

- Structure: Shares the 5-chloro-thiophene-2-sulfonamide core but replaces the pyridin-2-yloxy-benzyl group with a piperidine-ethyl-phenoxy-propan-2-yl substituent.

- Physicochemical Properties: Property Target Compound Compound 14 Molecular Weight Not Provided 443.02 g/mol Yield Not Provided 65% LC/MS Purity Not Provided 97%

- Key Differences: The piperidine moiety in Compound 14 may enhance solubility compared to the rigid pyridine-benzyl group in the target compound.

(b) 5-Chloro-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide

- Structure : Retains the thiophene sulfonamide core but substitutes the pyridin-2-yloxy-benzyl group with a pyridazine-pyrrolidine-phenyl chain.

- Molecular Weight : 420.9 g/mol (vs. unconfirmed for the target compound).

- Key Differences : The pyridazine ring introduces additional nitrogen atoms, which may improve binding to metal ions or polar targets. The pyrrolidine group could enhance conformational flexibility, affecting pharmacokinetics .

Pyridine-Oxygen-Linked Compounds

(a) tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Structure : Features a pyridin-2-yloxy group linked to a pyrrolidine-tert-butyl ester.

- Key Differences : Lacks the sulfonamide and thiophene moieties, focusing instead on bromo and methoxy substituents. This compound is likely an intermediate in synthesizing kinase inhibitors, emphasizing halogenated pyridine utility .

(b) 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Compound P2)

- Structure : Contains a pyridine-carboxamide core with ethylsulfonyl and thiadiazole groups.

- Key Differences : The ethylsulfonyl group enhances electrophilicity compared to the sulfonamide in the target compound. The trifluoromethyl-thiadiazole group offers metabolic stability, a feature absent in the target compound .

Chlorinated Aromatic Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : A chloro-substituted isoindoline-1,3-dione with a phenyl group.

- Key Differences : While both compounds contain chlorine and aromatic rings, 3-chloro-N-phenyl-phthalimide is a phthalimide derivative used in polymer synthesis, contrasting with the sulfonamide-based biological activity of the target compound. Its rigid planar structure may limit bioavailability compared to the more flexible benzyl-pyridine group in the target compound .

Biological Activity

5-Chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The compound features a thiophene ring, a sulfonamide group, and a pyridine moiety, which contribute to its biological activity .

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the preparation of an intermediate (3-(pyridin-2-yloxy)benzyl bromide) through the reaction of 3-hydroxybenzyl bromide with 2-pyridinol in the presence of a base. This intermediate is then reacted with thiophene-2-sulfonamide under basic conditions to yield the final product .

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Activity : The compound shows potential as an antibacterial agent, likely due to its ability to inhibit bacterial growth through interference with key cellular processes.

- TRPM8 Antagonism : It has been identified as a TRPM8 antagonist, which may have implications for pain management and treatment of conditions associated with cold sensitivity .

- Anti-inflammatory Effects : Some studies suggest that similar compounds in its class exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, leading to either inhibition or activation depending on the target .

Table 1: Summary of Biological Activities and IC50 Values

Recent Research Developments

Recent studies have focused on the structure-activity relationships (SARs) of thiophene derivatives. For instance, compounds similar to this compound have shown significant inhibition of COX enzymes in vitro, suggesting that modifications to its structure could enhance its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-sulfonamide, and how can purity be optimized?

- Methodology : A two-step approach is commonly employed:

Sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine in a polar aprotic solvent (e.g., DMF or THF) under nitrogen, using a base like triethylamine to neutralize HCl byproducts.

Purification : Column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) removes unreacted starting materials. Recrystallization from ethanol/water (4:1) enhances purity (>98% by HPLC) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, acetonitrile/water 60:40 mobile phase) .

Q. How can the structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR : and NMR to confirm proton environments (e.g., pyridinyloxy protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 5.8–6.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (expected m/z: ~408.02 [M+H]+).

- X-ray Crystallography : For absolute configuration determination, grow crystals in DMSO/water (slow evaporation) .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictions in reported bioactivity data for sulfonamide derivatives?

- Case Study : Discrepancies in IC50 values for similar compounds may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

- Solubility Issues : Use of DMSO >0.1% can perturb membrane permeability.

- Impurity Interference : Trace thiophene byproducts (e.g., unreacted sulfonyl chloride) may inhibit off-target proteins. Validate via LC-MS and dose-response curves .

- Resolution : Standardize assays using PubChem bioactivity protocols (e.g., pH 7.4 buffer, <0.05% DMSO) and cross-validate with orthogonal methods like SPR .

Q. How can computational modeling guide the design of analogs with improved target binding?

- Workflow :

Docking Studies : Use AutoDock Vina to model the compound’s interaction with target proteins (e.g., carbonic anhydrase IX). Prioritize pyridinyloxy and sulfonamide groups as key pharmacophores.

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions).

QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing Cl at thiophene) with activity data from analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Optimization Strategies :

- Catalytic Asymmetry : Use chiral auxiliaries (e.g., Evans oxazolidinones) during benzylamine coupling to control stereochemistry.

- Process Controls : Inline FTIR monitors reaction intermediates; avoid elevated temperatures (>80°C) to prevent racemization.

- Crystallization : Opt for chiral resolving agents (e.g., L-tartaric acid) in recrystallization .

Data-Driven Insights

- Comparative Bioactivity : Analogous sulfonamides with trifluoromethyl groups (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) show 10-fold higher potency against kinase targets, suggesting fluorination as a leverage point .

- Thermal Stability : TGA data (heating rate 10°C/min) indicate decomposition onset at 220°C, recommending storage at −20°C under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.